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Compound of Interest

3-Amino-N-(4-
Compound Name:

fluorophenyl)propanamide
CAS No.: 938515-70-9

Cat. No.: B3169960

Get Quote

Executive Summary

3-Amino-N-(4-fluorophenyl)propanamide (CAS: 938515-70-9) is a specialized 3-amino acid
derivative serving as a critical pharmacophore in medicinal chemistry.[1][2] Structurally, it
consists of a B-alanine backbone amidated with a 4-fluoroaniline moiety.[1][2]

This molecule bridges the gap between simple amino acids and aromatic amides, offering
unique properties:

e Metabolic Stability: The para-fluorine substitution on the aromatic ring blocks metabolic
oxidation at the susceptible C4 position, extending half-life in vivo.[1][2]

o Peptidase Resistance: The [3-amino architecture renders the amide bond resistant to
cleavage by standard a-peptidases, making it an ideal scaffold for peptidomimetics.[1][2]

e Synthetic Versatility: The primary amine serves as a nucleophilic handle for further
elaboration into urea, sulfonamide, or heterocyclic derivatives (e.g., dihydropyrimidines).[2]
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This guide details the physicochemical profile, synthesis protocols, and quality control
standards required for high-integrity research applications.

Chemical Identity & Physicochemical Properties[2]
[31[4][5][6]

Core ldentity

Parameter Detail

IUPAC Name 3-Amino-N-(4-fluorophenyl)propanamide

B-Alanine 4-fluoroanilide; 3-Amino-4'-
Common Synonyms . -
fluoropropionanilide

938515-70-9 (Free Base); 1220035-45-9 (HCI

CAS Number Salt)

Molecular Formula CoH11FN20

Molecular Weight 182.20 g/mol (Free Base)
SMILES NCCC(=O)NC1=CC=C(F)C=C1

Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictive models
(ACD/Labs, ChemAxon).
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Property Value | Description Context

Crystalline powder in pure

Physical State White to off-white solid

form.[1][2]

B DMSO (>50 mg/mL), High solubility in polar organic
Solubility
Methanol, Ethanol solvents.[2]

The free base is sparingly
Water Solubility Moderate (pH dependent) soluble; HCI salt is highly

water-soluble.[2]

) Lipophilicity is balanced by the

LogP (Predicted) 0.90+0.2 ] )

polar primary amine.[2]

Typical for primary alkyl
pKa (Basic) 9.8 + 0.5 (Amine) amines; protonated at

physiological pH.[2]

The amide proton is weakly
pKa (Acidic) ~15 (Amide NH) acidic, non-ionizable under

standard conditions.[2]

] ) Critical for receptor binding

H-Bond Donors 2 (Amine NHz, Amide NH) ) ]

interactions.[2]

] ) Fluorine acts as a weak

H-Bond Acceptors 2 (Amide Carbonyl, Fluorine)

acceptor.[2]

Synthesis & Manufacturing Methodologies

To ensure high purity (>98%) for biological screening, a Protection-Deprotection Strategy is
recommended over direct acrylamide addition, which often yields polymerization byproducts.[2]

Protocol A: The Boc-Anhydride Route (Lab Scale)

This method prioritizes purity and control, utilizing tert-butoxycarbonyl (Boc) protection to
prevent self-polymerization of the (-alanine component.[1][2]

Reagents:
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» N-Boc-B-alanine[1][2]
e 4-Fluoroaniline[1][2][3]

o Coupling Agent: EDC[1][2]-HCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU[1]
[2]

o Base: DIPEA (N,N-Diisopropylethylamine)[1][2]
e Deprotection: 4M HCI in Dioxane or TFA/DCM[1][2]

Workflow Diagram:

Amide Coupling

N-Boc-B-Alanine
EDC, DIPEA, DCM)

(Starting Material)

Final Product:
3-Amino-N-(4-fluorophenyl)propanamide HCI

Intermediate:
N-Boc-3-amino-N-(4-fluorophenyl)propanamide

Deprotection
(HCl/Dioxane)

4-Fluoroaniline

Click to download full resolution via product page

Figure 1: Step-wise synthesis via Boc-protected [3-alanine to prevent side reactions.

Detailed Step-by-Step Procedure

 Activation: Dissolve N-Boc--alanine (1.0 eq) in dry Dichloromethane (DCM). Add DIPEA
(2.0 eq) and cool to 0°C.

e Coupling: Add HATU (1.1 eq) and stir for 15 minutes to activate the carboxylic acid.

» Addition: Add 4-Fluoroaniline (1.0 eq) dropwise. Allow the mixture to warm to room
temperature and stir for 12 hours.

o Work-up: Wash the organic layer with 1M HCI (to remove unreacted aniline), saturated
NaHCOs, and brine.[2] Dry over Na2SOa4 and concentrate.
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» Deprotection: Dissolve the crude intermediate in 4M HCI in Dioxane. Stir for 2 hours (monitor
CO: evolution).

« |solation: The product precipitates as the Hydrochloride salt.[2] Filter, wash with diethyl ether,
and dry under vacuum.

Analytical Characterization & Quality Control

Validating the identity of 3-Amino-N-(4-fluorophenyl)propanamide requires specific attention
to the fluorine signature and the ethylene bridge.[1][2]

Nuclear Magnetic Resonance (NMR)
e 1H NMR (DMSO-ds):

o 0 10.2 ppm (s, 1H): Amide NH (Deshielded by aromatic ring).[2]

[¢]

0 7.6 —7.1 ppm (m, 4H): Aromatic protons.[2] The 4-fluoro substitution creates a distinct
splitting pattern (roofing effect) typical of para-substituted benzenes.[2]

[¢]

0 3.1 ppm (t, 2H): B-Methylene (—CH2—CH2—NH3).[2]

[e]

0 2.7 ppm (t, 2H): a-Methylene (—CO—-CH2—CH2-).[2]

o

0 8.0 ppm (br s, 3H): Ammonium protons (if HCI salt).[2]
e F NMR:

o 0-1181t0-120 ppm: Single peak corresponding to the aromatic fluorine.[1][2] This is a
critical purity check; extra peaks indicate defluorination or regioisomers.[2]

HPLC Purity Method[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um).[2]
» Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[2]

o Rationale: TFA is required to protonate the amine, ensuring a sharp peak shape and
preventing tailing caused by interaction with silanol groups.
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e Detection: UV at 254 nm (Aromatic absorption).[2]

Handling, Safety, and Storage[2]

Hazard Identification (GHS)[2]
» Signal Word:WARNING

e H315: Causes skin irritation.[2]
o H319: Causes serious eye irritation.[2]
e H335: May cause respiratory irritation.[2]

» Note: As an aniline derivative, potential toxicity exists.[2][4] Handle with care to avoid
absorption.[2][4]

Storage Protocols

e Hygroscopicity: The HCI salt is hygroscopic.[2] It attracts atmospheric moisture, which can
lead to hydrolysis or weighing errors.

o Condition: Store at 2-8°C in a tightly sealed container, preferably under an inert atmosphere
(Argon/Nitrogen) for long-term storage.

 Stability: Stable for >2 years if kept dry and away from strong oxidizing agents.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. N-[4-(4-fluorophenyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]propanamide |
C27H29FN20 | CID 44424071 - PubChem [pubchem.ncbi.nlm.nih.gov]

o 3. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives
as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC
[pmc.ncbi.nim.nih.gov]

e 4. fishersci.com [fishersci.com]

e To cite this document: BenchChem. [Technical Guide: 3-Amino-N-(4-
fluorophenyl)propanamide[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3169960/docs#technical-guide-3-amino-n-4-
fluorophenyl-propanamide-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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